(2-Methyl-2H-indazol-4-yl)boronic acid

Lipophilicity Drug-likeness Physicochemical properties

This N2-methyl indazole-4-boronic acid building block (LogP 1.31) is essential for medicinal chemists developing CNS-penetrant kinase inhibitors, RORγ inverse agonists for autoimmune disease, or constructing diverse compound libraries via Suzuki-Miyaura coupling. The distinct lipophilicity and 4-position boronic acid geometry ensure predictable reactivity, efficient chromatographic purification, and reliable SAR exploration—unlike unsubstituted or positional isomer alternatives. Choose high-purity (≥98%) material for reproducible cross-coupling results and accelerated drug discovery timelines.

Molecular Formula C8H9BN2O2
Molecular Weight 175.98 g/mol
CAS No. 1001907-56-7
Cat. No. B1387032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2H-indazol-4-yl)boronic acid
CAS1001907-56-7
Molecular FormulaC8H9BN2O2
Molecular Weight175.98 g/mol
Structural Identifiers
SMILESB(C1=CC=CC2=NN(C=C12)C)(O)O
InChIInChI=1S/C8H9BN2O2/c1-11-5-6-7(9(12)13)3-2-4-8(6)10-11/h2-5,12-13H,1H3
InChIKeyKLESGUYTRALUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2H-indazol-4-yl Boronic Acid (CAS 1001907-56-7) for Suzuki Coupling and Kinase Inhibitor Building Blocks


(2-Methyl-2H-indazol-4-yl)boronic acid (CAS 1001907-56-7) is an N-methylated indazolyl boronic acid building block with the molecular formula C8H9BN2O2 and molecular weight 175.98 g/mol . Its boronic acid functionality enables participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, while the 2-methyl-2H-indazole core serves as a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules . The compound is commercially available in purities ranging from 95% to 98% .

Why Generic Indazole Boronic Acid Substitution Fails: Structural and Physicochemical Differentiation of CAS 1001907-56-7


Indazole boronic acids are not interchangeable building blocks; the position and nature of substitution on the indazole core critically alter both physicochemical properties and biological performance. For (2-Methyl-2H-indazol-4-yl)boronic acid, the specific N2-methylation combined with the 4-position boronic acid group yields a calculated LogP of 1.31, which is significantly higher than the unsubstituted 1H-indazole-4-boronic acid (LogP -0.76) and the N1-methyl isomer (LogP 1.01) [1]. This distinct lipophilicity profile directly impacts solubility, membrane permeability, and chromatographic behavior in synthesis and purification workflows. Furthermore, the 4-position boronic acid offers a different electronic environment and steric profile compared to 5- or 6-substituted regioisomers, which can influence coupling efficiency and regioselectivity in cross-coupling reactions [2]. Simple substitution with a different indazole boronic acid regioisomer or a non-methylated analog will alter the physicochemical properties and may compromise the synthetic route or the biological activity of the final target molecule.

Quantitative Differentiation of (2-Methyl-2H-indazol-4-yl)boronic Acid: Head-to-Head Comparisons for Procurement Decisions


Enhanced Lipophilicity vs. Unsubstituted and N1-Methyl Indazole-4-boronic Acids

(2-Methyl-2H-indazol-4-yl)boronic acid exhibits a calculated LogP of 1.31, which is substantially higher than that of 1H-indazole-4-boronic acid (LogP -0.76) and the N1-methyl isomer 1-methyl-1H-indazole-4-boronic acid (LogP 1.01) [1][2]. This increased lipophilicity indicates improved membrane permeability potential, a critical parameter in drug discovery for CNS targets and for achieving desirable ADME profiles.

Lipophilicity Drug-likeness Physicochemical properties ADME

Lipophilicity Advantage Over Regioisomeric 2-Methyl-2H-indazol-5-yl Boronic Acid

Among the 2-methyl-2H-indazole boronic acid regioisomers, the 4-yl derivative (LogP 1.31) is more lipophilic than the corresponding 5-yl isomer, 2-methyl-2H-indazol-5-ylboronic acid (LogP 1.18) [1]. This difference of ΔLogP = +0.13, while modest, can influence chromatographic retention times and solubility in organic solvents, which are practical considerations in high-throughput synthesis and purification.

Regioisomer Lipophilicity Physicochemical properties Suzuki coupling

Documented Utility as a Key Intermediate for Potent RORγ Inhibitors (Ki < 100 nM)

A derivative of (2-Methyl-2H-indazol-4-yl)boronic acid, specifically N-(4-(ethylsulfonyl)benzyl)-1-((2-methyl-2H-indazol-4-yl)methyl)-2-... (Compound I-143, US10829481), demonstrated potent binding to the nuclear receptor RORγ with a Ki of <100 nM in a cell-free competition assay [1]. This high affinity validates the 2-methyl-2H-indazol-4-yl scaffold as a critical pharmacophore for achieving potent target engagement.

RORγ Nuclear receptor Inflammation Autoimmune disease Kinase inhibitor

Optimal Application Scenarios for (2-Methyl-2H-indazol-4-yl)boronic Acid in Medicinal Chemistry and Organic Synthesis


Synthesis of RORγ Modulators for Autoimmune and Inflammatory Disease Research

The (2-Methyl-2H-indazol-4-yl)boronic acid scaffold is a validated core for constructing potent RORγ inverse agonists and antagonists, as evidenced by a derivative with sub-100 nM Ki [1]. Researchers developing novel therapeutics for psoriasis, rheumatoid arthritis, or other Th17-driven autoimmune diseases should prioritize this building block to explore structure-activity relationships around the indazole C4 position.

Optimization of CNS-Penetrant Kinase Inhibitors

The enhanced lipophilicity of this compound (LogP 1.31) compared to other indazole boronic acids makes it a preferred building block for designing kinase inhibitors intended to cross the blood-brain barrier [2]. This is particularly relevant for developing treatments for glioblastoma, neurodegenerative diseases, or CNS metastases where CNS exposure is critical for efficacy.

Building Block for High-Throughput Suzuki-Miyaura Library Synthesis

With commercial availability at high purity (≥97%) and a well-defined reactivity profile for palladium-catalyzed cross-couplings , (2-Methyl-2H-indazol-4-yl)boronic acid is ideally suited for generating diverse compound libraries. Its distinct physicochemical signature (LogP 1.31) allows for straightforward separation of coupling products via standard chromatography, facilitating high-throughput medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methyl-2H-indazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.